1-PHENYL-1-ETHANONE O~1~-{[7-(2-HYDROXYETHYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME
Overview
Description
1-PHENYL-1-ETHANONE O1-{[7-(2-HYDROXYETHYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME is a complex organic compound with a unique structure that combines a phenyl group, ethanone, and a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-PHENYL-1-ETHANONE O1-{[7-(2-HYDROXYETHYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME involves multiple stepsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality product output .
Chemical Reactions Analysis
Types of Reactions
1-PHENYL-1-ETHANONE O1-{[7-(2-HYDROXYETHYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxime group to amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, amines, and substituted phenyl derivatives .
Scientific Research Applications
1-PHENYL-1-ETHANONE O1-{[7-(2-HYDROXYETHYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-PHENYL-1-ETHANONE O1-{[7-(2-HYDROXYETHYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Acetophenone, oxime: A simpler oxime derivative with similar chemical properties.
1-Phenylethanol: A related compound used in similar synthetic applications.
4-Methylacetophenone: Another phenyl derivative with comparable reactivity.
2-Hydroxy-4-methoxyacetophenone: A structurally related compound with different functional groups.
Uniqueness
1-PHENYL-1-ETHANONE O1-{[7-(2-HYDROXYETHYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME is unique due to its complex structure, which combines multiple functional groups and heterocyclic moieties. This complexity provides it with distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
2-[11,12-dimethyl-4-[[(Z)-1-phenylethylideneamino]oxymethyl]-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-13-15(3)25(9-10-27)19-18(13)20-22-17(23-26(20)12-21-19)11-28-24-14(2)16-7-5-4-6-8-16/h4-8,12,27H,9-11H2,1-3H3/b24-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQKMSDDFVETOA-OYKKKHCWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CON=C(C)C4=CC=CC=C4)CCO)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CO/N=C(/C)\C4=CC=CC=C4)CCO)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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